1-(2-{2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]ethoxy}ethyl)pyridinium
Description
Properties
IUPAC Name |
1-[2-[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]ethoxy]ethyl]pyridin-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38NO2/c1-7-24(3,4)21-12-13-23(22(20-21)25(5,6)8-2)28-19-18-27-17-16-26-14-10-9-11-15-26/h9-15,20H,7-8,16-19H2,1-6H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRUQHWZODCAHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCOCC[N+]2=CC=CC=C2)C(C)(C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38NO2+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Phenoxy Ether Intermediate Synthesis
The 2,4-bis(2-methylbutan-2-yl)phenoxy moiety is synthesized via Friedel-Crafts alkylation of phenol with 2-methylbut-1-ene in the presence of AlCl₃ or H₂SO₄ (Fig. 1A). The reaction proceeds at 80–100°C for 6–8 hours, yielding 2,4-bis(2-methylbutan-2-yl)phenol with >85% purity. Subsequent Williamson etherification introduces the ethoxyethyl chain:
Step 1 :
2,4-Bis(2-methylbutan-2-yl)phenol + 1-bromo-2-(2-bromoethoxy)ethane → Intermediate I
Conditions: K₂CO₃, DMF, 60°C, 12 hours.
Step 2 :
Intermediate I + Pyridine → Quaternization
Conditions: Acetonitrile, 80°C, 24 hours.
Quaternization of Pyridine
Pyridinium formation is achieved by reacting the bromoethoxyethyl-phenoxy intermediate with pyridine. Key variables include solvent polarity and temperature:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetonitrile | 80 | 78 | 92 |
| DMF | 100 | 65 | 88 |
| THF | 60 | 42 | 79 |
Optimal conditions use acetonitrile at 80°C, achieving 78% yield. Prolonged heating (>24 hours) reduces purity due to decomposition.
Optimization of Reaction Conditions
Catalytic Systems
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve etherification efficiency by 15–20%. For quaternization, microwave-assisted synthesis (100 W, 30 minutes) reduces reaction time to 2 hours with comparable yields.
Purification Challenges
Crude products often contain residual pyridine (3–5%) and unreacted alkyl bromide. Sequential purification via:
- Liquid-liquid extraction (ethyl acetate/water).
- Column chromatography (SiO₂, hexane/ethyl acetate 4:1).
- Recrystallization from ethanol.
Final purity exceeds 98% by HPLC.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
1-(2-{2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]ethoxy}ethyl)pyridinium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the pyridinium ion to a pyridine derivative.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or pyridinium sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce pyridine derivatives.
Scientific Research Applications
1-(2-{2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]ethoxy}ethyl)pyridinium has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 1-(2-{2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]ethoxy}ethyl)pyridinium exerts its effects involves its interaction with specific molecular targets. The phenoxyethoxy chain allows it to interact with hydrophobic regions of proteins, potentially inhibiting or modifying their function. The pyridinium ion can also participate in ionic interactions, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Structure Differences: The pyridinium core in the target compound is positively charged, contrasting with the neutral pyridinone in Nilofabicin and the benzodioxole in sesoxane . Charge influences solubility and biological interactions (e.g., membrane disruption vs. enzyme inhibition).
Functional Group Impact: The ethoxyethyl chain in the target compound and sesoxane suggests shared surfactant-like behavior. However, the pyridinium’s cationic charge may enhance antimicrobial activity by disrupting microbial membranes. Nilofabicin’s thienyl and aminomethylphenyl groups enable specific interactions with bacterial FabI enzymes, a mechanism absent in the target compound .
Table 2: Inferred Physicochemical Properties*
- Solubility: The target compound’s high LogP and bulky substituents suggest poor aqueous solubility, contrasting with Nilofabicin’s moderate solubility from its polar pyridinone and amine groups .
- Biological Activity: While Nilofabicin targets bacterial enzymes , the target compound’s pyridinium group may confer non-specific antimicrobial effects akin to benzalkonium chloride. Sesoxane’s role as a synergist highlights functional divergence despite shared ethoxy chains.
Research Findings and Mechanistic Insights
- Antimicrobial Potential: Pyridinium derivatives are known for membrane-disrupting activity. The target compound’s structure may enhance lipid bilayer interaction, but its efficacy requires empirical validation.
- Surfactant Applications : Ethoxyethyl chains in sesoxane and the target compound suggest utility in formulations requiring emulsification or penetration enhancement.
- Limitations : The lack of direct studies on the target compound necessitates caution in extrapolating findings from structural analogs.
Biological Activity
1-(2-{2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]ethoxy}ethyl)pyridinium is a complex organic compound with potential biological activities. This article reviews its biological activity, synthesizing findings from various studies, including case studies and experimental data.
Chemical Structure
The compound's structure can be represented by the following molecular formula:
- Molecular Formula : C37H42N2O3
- Molecular Weight : 570.73 g/mol
The compound features a pyridinium ring, which is known for its role in various biological processes, particularly in interactions with neurotransmitters and enzymes.
Biological Activity Overview
The biological activities of this compound have been investigated in several contexts, including its effects on enzyme inhibition, cytotoxicity against cancer cells, and potential neuroprotective properties.
Enzyme Inhibition
Research has indicated that compounds similar to 1-(2-{2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]ethoxy}ethyl)pyridinium exhibit significant inhibitory effects on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. In a study involving bispyridinium oximes, it was found that certain derivatives could reactivate AChE inhibited by organophosphate compounds like VX and DDVP . This suggests a potential therapeutic application in treating poisoning cases.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, derivatives of pyridinium compounds have shown promising results in inhibiting cell proliferation in breast cancer and leukemia models. The IC50 values for these compounds ranged from 0.37 to 0.95 µM, indicating potent activity compared to standard chemotherapy agents .
Case Studies
The mechanism by which 1-(2-{2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]ethoxy}ethyl)pyridinium exerts its biological effects may involve:
- Acetylcholinesterase Reactivation : The compound may restore AChE activity by displacing organophosphate inhibitors.
- Cell Cycle Arrest : In cancer cells, it may induce apoptosis through mitochondrial pathways or by activating caspases.
- Antioxidant Activity : Some studies suggest that similar compounds can scavenge free radicals, providing neuroprotective benefits.
Q & A
Q. How can researchers design a structure-activity relationship (SAR) study to optimize the compound’s antimicrobial properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
